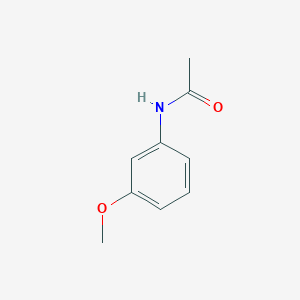

methyl 1-benzyl-1H-indole-2-carboxylate

Vue d'ensemble

Description

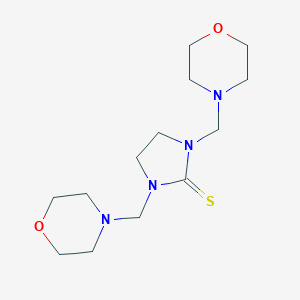

Methyl 1-benzyl-1H-indole-2-carboxylate is a compound with the molecular formula C17H15NO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Molecular Structure Analysis

The molecular structure of methyl 1-benzyl-1H-indole-2-carboxylate consists of a benzyl group attached to the 1-position of an indole ring, which is further substituted at the 2-position with a carboxylate group .Chemical Reactions Analysis

While specific chemical reactions involving methyl 1-benzyl-1H-indole-2-carboxylate are not detailed in the retrieved papers, indole derivatives in general have been the subject of various chemical reactions. For instance, the reaction of certain compounds in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate in a good yield .Physical And Chemical Properties Analysis

Methyl 1-benzyl-1H-indole-2-carboxylate has a molecular weight of 265.31 g/mol . Further physical and chemical properties specific to this compound are not provided in the retrieved papers.Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

Scientific Field

Organic Chemistry Application Summary: Indole derivatives are pivotal in the synthesis of complex molecules due to their prevalence in natural products and pharmaceuticals . Methods of Application:

- Functionalization: Employing techniques such as electrophilic substitution to introduce various functional groups into the indole ring. Results: The synthesis of indole derivatives has led to the creation of compounds with significant biological activities, including anticancer and antimicrobial properties .

Antiviral Research

Scientific Field

Virology Application Summary: Indole derivatives exhibit potent antiviral activities against a variety of viruses, including influenza and Coxsackie B4 virus . Methods of Application:

- In Vitro Testing: Assessing the efficacy of indole derivatives against viral cultures to determine inhibitory concentrations. Results: Certain indole derivatives have shown inhibitory activity with IC50 values in the low micromolar range, indicating strong potential as antiviral agents .

HIV Treatment Research

Scientific Field

Infectious Diseases Application Summary: Indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of HIV-1 integrase . Methods of Application:

- Binding Conformation Analysis: Using techniques like X-ray crystallography to study the interaction between indole derivatives and the enzyme. Results: Certain derivatives have effectively inhibited the HIV-1 integrase, showing potential as novel treatments for HIV .

Alkaloid Synthesis

Scientific Field

Natural Product Chemistry Application Summary: Indole derivatives are key moieties in the synthesis of alkaloids, which are biologically active compounds found in nature . Methods of Application:

- Biological Activity Testing: Assessing the synthesized alkaloids for their biological activities, such as antihypertensive or anticancer effects. Results: The synthesis of indole-containing alkaloids like reserpine has led to compounds used in treating high blood pressure and mental disorders .

Anti-Inflammatory Research

Scientific Field

Immunology Application Summary: Indole derivatives have been studied for their anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases . Methods of Application:

- Molecular Docking: Using computational methods to predict the binding affinity of indole derivatives to inflammatory enzymes. Results: Some indole derivatives have shown promising results in reducing inflammation markers in preclinical studies .

Antimicrobial Activity

Scientific Field

Microbiology Application Summary: Indole derivatives are potent antimicrobial agents against a range of pathogenic bacteria and fungi . Methods of Application:

- Mechanism of Action Studies: Investigating how indole derivatives disrupt microbial cell processes. Results: Certain indole compounds have demonstrated significant inhibitory activity against pathogens, suggesting their potential as new antimicrobial drugs .

Antidiabetic Research

Scientific Field

Endocrinology Application Summary: Indole derivatives are explored for their potential to modulate blood glucose levels and treat diabetes . Methods of Application:

- Animal Model Studies: Evaluating the impact of indole compounds on blood glucose levels in diabetic animal models. Results: Research has indicated that some indole derivatives can improve glucose homeostasis, offering potential therapeutic benefits for diabetes management .

Antimalarial Research

Scientific Field

Parasitology Application Summary: Indole derivatives have been investigated for their antimalarial properties, targeting the Plasmodium parasites . Methods of Application:

- In Vivo Efficacy Studies: Assessing the antimalarial activity of indole derivatives in animal models infected with malaria. Results: Some indole derivatives have shown inhibitory effects on Plasmodium growth, indicating their potential as antimalarial agents .

Anticholinesterase Activity

Scientific Field

Neurochemistry Application Summary: Indole derivatives are studied for their ability to inhibit cholinesterase enzymes, which is relevant in treating neurodegenerative diseases like Alzheimer’s . Methods of Application:

- Molecular Modeling: Simulating the interaction between indole compounds and cholinesterase to understand binding affinities. Results: Indole derivatives have been found to inhibit cholinesterase, which could help in managing symptoms of neurodegenerative disorders .

These additional applications further illustrate the versatility of “methyl 1-benzyl-1H-indole-2-carboxylate” in scientific research, highlighting its potential in various therapeutic areas and the advancement of medicinal chemistry.

Antioxidant Research

Scientific Field

Biochemistry Application Summary: Indole derivatives are known for their antioxidant properties, which are important in combating oxidative stress-related diseases . Methods of Application:

- Cellular Antioxidant Activity (CAA) Assay: Measuring the protective effects of indole compounds against oxidative damage in cellular models. Results: Indole derivatives have shown varying degrees of antioxidant activity, with some compounds demonstrating significant potential in protecting cells from oxidative stress .

Antitubercular Activity

Scientific Field

Infectious Diseases Application Summary: Given the challenge of drug-resistant tuberculosis, indole derivatives are investigated for their antitubercular activity . Methods of Application:

- Drug Susceptibility Testing: Determining the minimum inhibitory concentrations (MICs) of indole derivatives for various strains of tuberculosis. Results: Some indole derivatives have exhibited promising activity against drug-resistant strains of tuberculosis, indicating their potential as novel antitubercular agents .

Antifungal Research

Scientific Field

Mycology Application Summary: Indole derivatives are evaluated for their antifungal properties, particularly against pathogenic fungi that cause infections in humans . Methods of Application:

- Structure-Activity Relationship (SAR) Studies: Analyzing the chemical structure of indole derivatives to understand their antifungal potency. Results: Research has found that certain indole derivatives can effectively inhibit the growth of various fungal species, offering a basis for developing new antifungal medications .

Cardiovascular Research

Scientific Field

Cardiology Application Summary: Indole derivatives are studied for their potential cardiovascular benefits, including their effects on blood pressure and heart rate . Methods of Application:

- Electrophysiological Assays: Examining the impact of indole derivatives on cardiac electrical activity. Results: Some indole derivatives have shown positive effects on cardiovascular parameters, suggesting their utility in treating cardiovascular disorders .

Neuroprotective Research

Scientific Field

Neurology Application Summary: The neuroprotective properties of indole derivatives are of interest for their potential to treat neurodegenerative diseases . Methods of Application:

- Biochemical Assays: Measuring the impact of indole derivatives on neuroprotective pathways and markers of neurodegeneration. Results: Indole derivatives have demonstrated the ability to protect neuronal cells from various forms of damage, highlighting their potential as neuroprotective agents .

Gastrointestinal Research

Scientific Field

Gastroenterology Application Summary: Indole derivatives are researched for their effects on gastrointestinal health, including their potential to treat disorders like irritable bowel syndrome (IBS) . Methods of Application:

- Anti-inflammatory Studies: Evaluating the anti-inflammatory effects of indole derivatives on gastrointestinal tissues. Results: Some studies suggest that indole derivatives can modulate gastrointestinal motility and reduce inflammation, which may be beneficial in treating gastrointestinal disorders .

Orientations Futures

Propriétés

IUPAC Name |

methyl 1-benzylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-20-17(19)16-11-14-9-5-6-10-15(14)18(16)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDTZGYNOCWWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358479 | |

| Record name | methyl 1-benzyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-benzyl-1H-indole-2-carboxylate | |

CAS RN |

81787-92-0 | |

| Record name | methyl 1-benzyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.